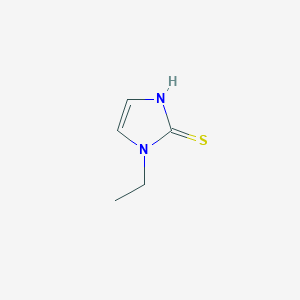

1-ethyl-1H-imidazole-2-thiol

Beschreibung

BenchChem offers high-quality 1-ethyl-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNGFFWUZNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500608 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-83-2 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-2-thiol: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-ethyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into its synthesis, spectroscopic characterization, key physicochemical properties, and reactivity. Particular emphasis is placed on the thiol-thione tautomerism inherent to this class of compounds and its implications for their chemical behavior. Experimental protocols for its synthesis and characterization are detailed, providing researchers with practical methodologies. Furthermore, the potential applications of 1-ethyl-1H-imidazole-2-thiol in drug development are explored, highlighting its role as a versatile scaffold for the design of novel therapeutic agents.

Introduction

Imidazole derivatives are a cornerstone in pharmaceutical research, forming the core structure of many biologically active molecules.[1] The introduction of a thiol group at the 2-position of the imidazole ring, as seen in 1-ethyl-1H-imidazole-2-thiol, imparts unique chemical characteristics that are of considerable interest to drug development professionals. This compound, also known by its tautomeric name 3-ethyl-1H-imidazole-2-thione, possesses a versatile scaffold that allows for diverse chemical modifications.[2] Its ability to engage in hydrogen bonding and coordinate with metal ions makes it an attractive candidate for interacting with biological targets like enzymes and receptors.[3][4] This guide aims to provide a detailed technical resource on the chemical properties and potential applications of 1-ethyl-1H-imidazole-2-thiol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-ethyl-1H-imidazole-2-thiol is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C5H8N2S | [2] |

| Molecular Weight | 128.20 g/mol | [2][5] |

| CAS Number | 10583-83-2 | [2][5] |

| IUPAC Name | 3-ethyl-1H-imidazole-2-thione | [2] |

| Boiling Point | 176.3 °C at 760 mmHg | [6] |

| Density | 1.21 g/cm³ | [6] |

| LogP | 1.19 | [6] |

Solubility: While specific quantitative solubility data for 1-ethyl-1H-imidazole-2-thiol in a range of solvents is not extensively documented, imidazoles and their derivatives generally exhibit solubility in polar organic solvents. Based on the properties of similar compounds, it is expected to be soluble in alcohols (ethanol, methanol), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with limited solubility in non-polar solvents like hexanes. The solubility of imidazoles is significantly influenced by the solvent's ability to engage in hydrogen bonding.[7]

pKa: The pKa of 1-ethyl-1H-imidazole-2-thiol is a critical parameter influencing its ionization state at physiological pH and its reactivity. The imidazole ring itself has a pKa of approximately 7 for the protonated form.[4] The presence of the thiol group introduces additional acidic and basic sites. The thiol (S-H) proton is acidic, and its pKa can be estimated to be in the range of 9-10, typical for many thiols.[8][9] The thione tautomer possesses a proton on a ring nitrogen, and its acidity would be influenced by the electron-withdrawing nature of the thiocarbonyl group. The coordination of a metal ion to the imidazole ring can significantly decrease the pKa of the ring protons.[10]

Thiol-Thione Tautomerism

A key feature of 2-mercaptoimidazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic properties.

Figure 1: Thiol-Thione Tautomerism of 1-ethyl-1H-imidazole-2-thiol.

In the solid state and in solution, the thione form is generally the predominant tautomer for similar heterocyclic thiones.[11][12] This is due to the greater strength of the C=S double bond compared to the C=N double bond and the stability of the amide-like resonance in the thione form. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Synthesis and Characterization

Synthesis

A common and effective method for the synthesis of 1-substituted-1H-imidazole-2-thiols involves the cyclization of a corresponding N-substituted aminoacetaldehyde acetal with a thiocyanate salt in the presence of an acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-ethyl-1H-imidazole-2-thiol | C5H8N2S | CID 12503264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 1-ETHYL-1H-IMIDAZOLE-2-THIOL | CAS#:10583-83-2 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. jocpr.com [jocpr.com]

1-ethyl-1H-imidazole-2-thiol CAS number 10583-83-2

An In-Depth Technical Guide to 1-ethyl-1H-imidazole-2-thiol (CAS 10583-83-2): Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-ethyl-1H-imidazole-2-thiol, CAS Number 10583-83-2, is a heterocyclic compound belonging to the imidazole-2-thiol class. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights for researchers, scientists, and drug development professionals. We delve into the causality behind synthetic protocols, the compound's potential as a versatile scaffold in medicinal chemistry, and its prospective applications grounded in the well-documented biological activities of the imidazole-2-thiol pharmacophore. The narrative emphasizes the compound's tautomeric nature, key reactive sites, and its role as a precursor for developing novel therapeutic agents, from enzyme inhibitors to modulators of cellular redox systems.

Core Concepts: The Imidazole-2-Thiol Scaffold

The imidazole ring is a foundational motif in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[1] Its unique electronic structure and hydrogen bonding capabilities make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1][2] The introduction of a thiol group at the C2 position, creating the imidazole-2-thiol (or its tautomeric thione form), adds a critical functional handle. This sulfur-containing moiety is a potent nucleophile and can engage in crucial interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites, or even form covalent disulfide bonds with cysteine residues.[1][3]

Substituted imidazole-2-thiols are recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-diabetic properties.[4][5] Therefore, 1-ethyl-1H-imidazole-2-thiol serves as a valuable and relatively simple starting block for the synthesis of more complex and targeted therapeutic candidates.

Physicochemical and Spectroscopic Profile

1-ethyl-1H-imidazole-2-thiol exists in a tautomeric equilibrium with its thione form, 3-ethyl-1H-imidazole-2-thione.[6][7] While the thiol form has a proton on the sulfur atom, the thione form has the proton on one of the ring nitrogen atoms with a carbon-sulfur double bond. In the solid state and in most solutions, the thione form is generally predominant.

Physical and Chemical Properties

The fundamental properties of 1-ethyl-1H-imidazole-2-thiol are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 10583-83-2 | [8][9] |

| Molecular Formula | C₅H₈N₂S | [8] |

| Molecular Weight | 128.20 g/mol | [6][8] |

| IUPAC Name | 3-ethyl-1H-imidazole-2-thione | [6][9] |

| Appearance | Powder | [9] |

| Boiling Point | 176.3 °C at 760 mmHg | [9][10] |

| Density | 1.21 g/cm³ | [9][10] |

| Flash Point | 60.4 °C | [10] |

| LogP | 1.19170 | [10] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Based on its structure and data from related compounds, the following spectral characteristics are expected.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), two distinct signals for the imidazole ring protons (C4-H and C5-H), and a broad signal for the N-H proton of the dominant thione tautomer. |

| ¹³C NMR | A characteristic signal for the thione carbon (C=S) typically downfield (~160-180 ppm), signals for the two imidazole ring carbons, and two signals for the ethyl group carbons.[6] |

| IR Spectroscopy | Presence of a characteristic C=S stretching band. Absence of a prominent S-H stretching band would further support the predominance of the thione tautomer.[6] |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 128.04.[11] High-resolution mass spectrometry would confirm the elemental composition. |

Synthesis and Mechanistic Insights

A robust synthesis of 1-ethyl-1H-imidazole-2-thiol is fundamental for its application in research and development. The following protocol describes a classical and reliable method based on the cyclization of an N-ethylated diamine precursor with a thiocarbonyl source.

Proposed Synthesis Workflow

The synthesis involves the reaction of N-ethylethylenediamine with carbon disulfide. The mechanism proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the target imidazole-2-thione.

Caption: Synthetic workflow for 1-ethyl-1H-imidazole-2-thiol.

Detailed Experimental Protocol

-

Rationale: This protocol is designed for high yield and purity. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux. A base, such as potassium hydroxide, is used to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide.

-

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-ethylethylenediamine (1.0 eq) in absolute ethanol (5-10 volumes), add potassium hydroxide (1.1 eq) and stir until dissolved. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of CS₂: Add carbon disulfide (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Redissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

-

Chemical Reactivity and Derivatization

The utility of 1-ethyl-1H-imidazole-2-thiol as a building block stems from its well-defined reactive sites. The exocyclic sulfur atom is highly nucleophilic, making it the primary site for alkylation and other electrophilic attacks.

Caption: Key reactivity of 1-ethyl-1H-imidazole-2-thiol.

Protocol: S-Alkylation with Benzyl Chloride

-

Rationale: S-alkylation is a common strategy to modify the scaffold, altering its steric and electronic properties, which can profoundly impact biological activity. This protocol, adapted from procedures for similar compounds, uses triethylamine (TEA) as a mild base to deprotonate the thiol without affecting other parts of the molecule.[12]

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-ethyl-1H-imidazole-2-thiol (1.0 eq) in ethanol (15-20 volumes).

-

Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.

-

Electrophile Addition: Add benzyl chloride (1.1 eq) dropwise to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture. The solid product that separates from the hot mixture can be filtered off, washed with water, and recrystallized from ethanol to yield the pure S-benzylated product.

-

Applications in Drug Discovery and Chemical Biology

The imidazole-2-thiol core is a "privileged scaffold" in drug discovery. 1-ethyl-1H-imidazole-2-thiol provides a strategic entry point for developing novel therapeutics.

Enzyme Inhibition

-

α-Glucosidase Inhibitors: Derivatives of benzo[d]imidazole-2-thiols have shown potent α-glucosidase inhibitory activity, a key target in managing type 2 diabetes.[5][13] The thiol group and the imidazole ring can form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site.[5] Starting from 1-ethyl-1H-imidazole-2-thiol, a library of derivatives can be synthesized to probe the active site and optimize inhibitory potency.

-

Topoisomerase Inhibitors: Certain complex imidazole-2-thiones have been identified as dual DNA intercalators and topoisomerase II inhibitors, a validated strategy in cancer chemotherapy.[4] The planar imidazole ring can participate in π-stacking interactions with DNA bases, while substituents can interact with the enzyme.

Modulation of Redox Homeostasis

-

Thioredoxin System Inhibition: The thioredoxin (Trx) system is a major antioxidant system in cells and is often overactive in cancers. Dithio-imidazole derivatives have been shown to inhibit this system by inducing the oxidation of critical cysteine residues in both thioredoxin and thioredoxin reductase.[3] The thiol group of 1-ethyl-1H-imidazole-2-thiol is an ideal starting point for creating such redox-modulating agents.

-

Tubulin Polymerization Inhibition: In a related mechanism, 2-[(1-methylpropyl)dithio]-1H-imidazole was found to inhibit tubulin polymerization by oxidizing cysteine residues in tubulin, demonstrating antimitotic activity.[3] This suggests that derivatives of 1-ethyl-1H-imidazole-2-thiol could be explored as a novel class of microtubule-targeting anticancer agents.

Caption: Hypothetical mechanism of action for a drug candidate derived from the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-ethyl-1H-imidazole-2-thiol is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Conclusion and Future Outlook

1-ethyl-1H-imidazole-2-thiol is more than a simple chemical; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with the proven pharmacological relevance of the imidazole-2-thiol scaffold, makes it an attractive starting material for developing next-generation therapeutics. Future research should focus on creating diverse chemical libraries through derivatization of the thiol group and the imidazole ring, followed by high-throughput screening against a range of biological targets. The insights provided in this guide aim to empower researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

- Santa Cruz Biotechnology, Inc. (n.d.). 1-ethyl-1H-imidazole-2-thiol.

- American Elements. (n.d.). 1-ethyl-1H-imidazole-2-thiol. Retrieved from https://www.americanelements.com/1-ethyl-1h-imidazole-2-thiol-10583-83-2

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12503264, 1-ethyl-1H-imidazole-2-thiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-imidazole-2-thiol

- BLD Pharm. (n.d.). 1-Ethyl-1H-imidazole-2-thiol. Retrieved from https://www.bldpharm.com/products/10583-83-2.html

- Arctom. (n.d.). 1-Ethyl-1H-imidazole-2-thiol. Retrieved from https://www.arctom.cn/en/product/BD-A952756.html

- CymitQuimica. (n.d.). 1-etil-1H-imidazol-2-tiol. Retrieved from https://www.cymitquimica.com/cas/10583-83-2

- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(5), 628-634.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165685849, 2-(1-ethyl-1H-imidazol-2-yl)ethane-1-thiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-ethyl-1H-imidazol-2-yl_ethane-1-thiol

- ChemSrc. (n.d.). 1-ETHYL-1H-IMIDAZOLE-2-THIOL. Retrieved from https://www.chemsrc.com/en/cas/10583-83-2_1011504.html

- Aly, A. A., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 3, 1-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from https://www.inno-pharmchem.com/news/the-role-of-imidazole-derivatives-in-modern-drug-discovery-28688815.html

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethyl-1H-imidazole

- Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.

- PubChemLite. (n.d.). 1-ethyl-1h-imidazole-2-thiol (C5H8N2S). Retrieved from https://pubchemlite.org/compound/1-ethyl-1h-imidazole-2-thiol_CID_12503264

- Toshov, H. S., & Haitboyev, H. (2022). Synthesis ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)

- Ali, S., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44341–44353.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from https://www.researchgate.

- El-Gohary, N. S., & Shaaban, M. I. (2018). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Drug Design, Development and Therapy, 12, 3335–3353.

- BLD Pharm. (n.d.). 1-Methyl-1H-imidazole-2-thiol. Retrieved from https://www.bldpharm.com/products/85916-84-3.html

- LGC Standards. (n.d.). Ethyl Imidazole-2-carboxylate. Retrieved from https://www.lgcstandards.

- Efremova, Y. V., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 1-10.

- ResearchGate. (n.d.). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Retrieved from https://www.researchgate.net/publication/257630248_Reactions_of_substituted_1H-imidazole-2-thiols_with_pent-2-en-4-yn-1-ones

- Ali, S., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.2c03854

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.

- Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143-151.

- Wurst, M., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from https://www.rsc.

- NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C13750817&Type=IR-SPEC&Index=1

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from https://www.researchgate.net/figure/1-H-NMR-spectrum-of-1a-5-methyl-1H-benzo-d-imidazole-2-thiol-1b-Brown-m-p-286-288-C_fig2_328059081

- ChemicalBook. (n.d.). 1-ETHYL-1H-IMIDAZOLE-2-THIOL. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB92679233_EN.htm

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-ethyl-1H-imidazole-2-thiol | C5H8N2S | CID 12503264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scbt.com [scbt.com]

- 9. americanelements.com [americanelements.com]

- 10. 1-ETHYL-1H-IMIDAZOLE-2-THIOL | CAS#:10583-83-2 | Chemsrc [chemsrc.com]

- 11. PubChemLite - 1-ethyl-1h-imidazole-2-thiol (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 12. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of imidazole-2-thiol derivatives

An In-Depth Technical Guide to the Biological Activity of Imidazole-2-Thiol Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of imidazole-2-thiol derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into their synthesis, multifaceted pharmacological effects, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals. The imidazole ring system is a prevalent motif in many biologically active molecules and approved drugs, valued for its unique electronic properties and ability to engage with biological targets like enzymes and receptors.[1][2] This guide is structured to provide a comprehensive overview, from foundational chemistry to specific therapeutic applications and the experimental protocols used for their evaluation.

The Imidazole-2-Thiol Scaffold: Synthesis and Properties

The imidazole-2-thiol core, also known as 2-mercaptoimidazole or imidazole-2-thione, is a versatile scaffold in medicinal chemistry.[3][4][5] Its thione group (C=S) and the imidazole ring's nitrogen atoms provide multiple points for chemical modification, allowing for the creation of extensive derivative libraries with fine-tuned biological activities.[1]

A common and effective strategy for synthesizing imidazole-2-thiol derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[6] This approach allows for significant structural diversity in the final products.

Experimental Protocol: General Synthesis via Chalcone Cyclization

This protocol outlines a representative synthesis of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols, adapted from methodologies described in the literature.[6]

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

-

Dissolve 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid (chalcone), wash with water, and recrystallize from ethanol.

Step 2: Pyrazoline Ring Formation (Cyclization)

-

Reflux a mixture of the synthesized chalcone (0.01 mol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (0.01 mol) in 30 mL of ethyl alcohol.

-

Add 2-3 drops of a catalyst, such as sulfuric acid.[6]

-

Continue refluxing for approximately 12 hours.

-

After cooling, pour the reaction mixture over crushed ice.

-

Filter the resulting solid product, wash thoroughly with water, and dry.

-

Purify the final imidazole-2-thiol derivative by recrystallization from ethanol.

Step 3: Characterization

-

Confirm the structure of the newly synthesized compounds using spectral analysis, including IR, ¹H NMR, ¹³C NMR, and elemental analysis.[3][6]

Caption: General workflow for synthesizing imidazole-2-thiol derivatives.

Anticancer and Anti-Metastatic Activity

One of the most promising therapeutic areas for imidazole-2-thiol derivatives is oncology.[2][7] These compounds have demonstrated potent cytotoxic effects against various cancer cell lines and, critically, properties that inhibit metastasis, the primary cause of cancer-related mortality.[3]

S-substituted imidazole-2-thione derivatives, in particular, have shown significant potential.[3][8] For instance, specific derivatives exhibit potent cytotoxicity against lung, cervical, and colorectal cancer cells with submicromolar IC50 values while showing selectivity over non-cancerous fibroblast cells.[5][8]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not due to a single mechanism but rather a coordinated attack on cancer cell proliferation and survival. Key mechanistic actions include:

-

Cell Cycle Arrest: Induction of G1 phase arrest, preventing cancer cells from proceeding to the DNA synthesis (S) phase.[3][8]

-

Apoptosis Induction: Activation of caspase-dependent apoptosis, or programmed cell death.[3][8]

-

Inhibition of Metastasis: A crucial activity involves the downregulation and direct inhibition of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[3][8] These enzymes are critical for degrading the extracellular matrix, a key step in cancer cell invasion and metastasis.[8]

Caption: Anticancer mechanisms of imidazole-2-thiol derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method to determine the IC50 (half-maximal inhibitory concentration) of a potential anticancer compound.

-

Cell Seeding: Seed cancer cells (e.g., A-549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole-2-thiol derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Antimicrobial Activity

Imidazole-2-thiol derivatives demonstrate a wide range of pharmacological properties, including significant antimicrobial activity. Various synthesized derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing efficacy comparable to reference drugs like ciprofloxacin.[6][9]

The broad-spectrum nature of this activity makes these compounds interesting candidates for the development of new anti-infective agents, a critical need in an era of growing antimicrobial resistance.[7][10][11]

| Bacterial/Fungal Strain | Observed Activity of Derivatives | Reference |

| Staphylococcus aureus (Gram-positive) | Moderate to Good | [10][12] |

| Bacillus subtilis (Gram-positive) | Moderate to Good | [12] |

| Escherichia coli (Gram-negative) | Moderate to Good | [10][12][13] |

| Pseudomonas aeruginosa (Gram-negative) | Moderate Activity | [11][12] |

| Candida albicans (Fungus) | Moderate to Good | [11][12] |

| Aspergillus fumigatus (Fungus) | Moderate Activity | [12] |

Table 1: Summary of reported antimicrobial activity for various imidazole-2-thiol derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is a standard preliminary test to screen for antimicrobial activity.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test imidazole-2-thiol derivative solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (standard antibiotic like ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Enzyme Inhibition

The imidazole scaffold is adept at interacting with the active sites of enzymes, making its derivatives potent enzyme inhibitors.[1] This activity is a cornerstone of their therapeutic potential in various diseases.

α-Glucosidase Inhibition: An Anti-Diabetic Target

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been identified as excellent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus. Several derivatives showed significantly lower IC50 values than the standard drug acarbose.[14][15]

| Compound ID | Key Substituent | IC50 (µM) vs. α-Glucosidase |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

| 7i | 3,4,5-Trimethoxybenzylidene | 0.64 ± 0.05 |

| 7d | 4-(Dimethylamino)benzylidene | 5.34 ± 0.16 |

| 7f | 2,4-Dichlorobenzylidene | 6.46 ± 0.30 |

| 7g | 3-Hydroxy-4-methoxybenzylidene | 8.62 ± 0.19 |

| 7c | 4-Hydroxybenzylidene | 9.84 ± 0.08 |

Table 2: In vitro α-glucosidase inhibitory activity of selected benzimidazole-2-thiol derivatives. Data sourced from ACS Omega.[14][15]

Cyclooxygenase (COX) Inhibition: An Anti-inflammatory Target

Certain imidazole derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2).[16] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition can provide anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs.[16] Molecular docking studies have shown that the nitrogen and carbonyl groups of the imidazole core can effectively interact with the active site of the COX-2 enzyme.[16]

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[4] The synthetic accessibility and potential for diverse functionalization allow for the systematic optimization of these compounds. Future research should focus on detailed in vivo evaluations to confirm therapeutic potential, exploration of novel derivatives with enhanced selectivity and potency, and further elucidation of their complex mechanisms of action to develop next-generation therapeutic agents.[5]

References

-

Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646. [Link]

-

Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

-

Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link]

-

Dhawas, A. K., et al. (2012). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Heterocyclic Chemistry, 21(3), 217-220. [Link]

-

Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health. [Link]

-

Sahib, M. A., & Mahdi, M. F. (2025). Design, Molecular Docking, Molecular Dynamic Simulations, MM-GBSA Study, and Pharmacokinetics Prediction of New Imidazolidinone Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

Savjani, J., & Gajjar, A. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(23), 1028-41. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. PharmaCompass. [Link]

-

Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

-

Dhawas, A.K., et al. Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Agris. [Link]

-

Salman, A., et al. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5, 15-28. [Link]

-

Khan, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44045-44055. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]

-

Khan, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. National Institutes of Health. [Link]

-

Semantic Scholar. New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1562. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]

-

Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 120-128. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-ethyl-1H-imidazole-2-thiol

Abstract

1-ethyl-1H-imidazole-2-thiol is a small molecule belonging to the imidazole-2-thione class, a scaffold known for a wide array of biological activities, including antimicrobial and anticancer properties.[1] Despite the therapeutic potential of this chemical family, the specific mechanism of action (MoA) for 1-ethyl-1H-imidazole-2-thiol remains largely uncharacterized. This technical guide provides a comprehensive, multi-faceted research framework for drug development professionals to systematically investigate and define the molecular targets and cellular pathways modulated by this compound. The narrative moves beyond a rigid template, offering a logical progression of discovery science, from initial hypothesis generation based on chemical structure to in-depth target validation and pathway elucidation, culminating in a strategy for in vivo confirmation. Each proposed experimental phase is accompanied by detailed, field-proven protocols and workflow visualizations to ensure both scientific integrity and practical applicability.

Foundational Analysis and Hypothesis Generation

The structure of 1-ethyl-1H-imidazole-2-thiol offers critical clues to its potential biological activity. The presence of a thiol (-SH) group, a known nucleophile, strongly suggests a propensity for interaction with cellular thiols, particularly the cysteine residues within proteins. This could manifest through the formation of disulfide bonds or coordination with metal ions in metalloproteins. Such interactions are central to redox signaling and enzyme catalysis.[2] The imidazole ring is a common feature in many pharmacologically active compounds, capable of participating in hydrogen bonding and other non-covalent interactions within protein binding pockets.

Based on these structural features and the known activities of related imidazole-2-thione derivatives, which include inhibition of the thioredoxin system, we can formulate several primary hypotheses for the MoA of 1-ethyl-1H-imidazole-2-thiol:[3]

-

Covalent or non-covalent inhibition of enzymes , particularly those with critical cysteine residues in their active sites, such as certain classes of proteases, kinases, or oxidoreductases like thioredoxin reductase.

-

Modulation of redox-sensitive signaling pathways through interaction with key regulatory proteins.

-

Disruption of protein-protein interactions by binding to a key interface.

-

Inhibition of tubulin polymerization , a mechanism observed for other imidazole derivatives.[3]

The following sections outline a systematic approach to test these hypotheses and uncover the definitive MoA.

Phase I: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular binding partners of 1-ethyl-1H-imidazole-2-thiol within the cellular proteome. A dual approach, employing both affinity-based and label-free methods, provides the most robust and cross-validated dataset.[4]

Affinity-Based Proteomics

This classical approach utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[4]

Experimental Protocol: Affinity Chromatography with SILAC-based Quantitative Mass Spectrometry

-

Probe Synthesis: Synthesize an analogue of 1-ethyl-1H-imidazole-2-thiol with a linker arm attached to a non-essential position (e.g., extending from the ethyl group), terminating in a biotin tag. The biological activity of the biotinylated probe should be confirmed to be comparable to the parent compound.

-

SILAC Labeling: Culture two populations of a relevant cancer cell line (e.g., HeLa). One population is grown in "heavy" media containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine, while the other is grown in "light" media with normal isotopes.

-

Lysate Preparation: Harvest cells from both populations and prepare clarified protein lysates.

-

Affinity Pulldown:

-

Incubate the "heavy" lysate with streptavidin beads conjugated with the biotinylated probe.

-

As a control, incubate the "light" lysate with streptavidin beads conjugated with biotin alone, or with beads where binding of the probe is competed off with an excess of the original, unmodified 1-ethyl-1H-imidazole-2-thiol.

-

-

Protein Elution and Digestion: Combine the bead pellets from both heavy and light incubations, wash extensively to remove non-specific binders, and elute the bound proteins. The combined eluate is then subjected to in-solution trypsin digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True binding partners will show a high heavy/light isotopic ratio, indicating specific enrichment by the small molecule probe.[5]

Label-Free Methods

Label-free methods avoid chemical modification of the compound, mitigating the risk that a tag might alter its binding properties. These techniques rely on the principle that ligand binding can alter the physical properties of a protein, such as its thermal or proteolytic stability.[4]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysis: Prepare a native protein lysate from the target cell line.

-

Compound Incubation: Aliquot the lysate and treat with either 1-ethyl-1H-imidazole-2-thiol (at various concentrations) or a vehicle control (e.g., DMSO). Incubate to allow for binding.

-

Protease Digestion: Add a protease, such as pronase or thermolysin, to each aliquot and incubate for a defined period. The concentration of protease should be optimized to achieve significant but not complete digestion in the control sample.

-

Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by heat denaturation followed by the addition of SDS-PAGE loading buffer.

-

Visualization: Separate the protein fragments by SDS-PAGE. Target proteins will be protected from proteolysis by the bound small molecule and will appear as more prominent bands in the treated lanes compared to the control lanes.[4]

-

Target Identification: Excise the protected bands and identify the proteins using mass spectrometry.

Phase II: Target Validation and Biophysical Characterization

Once a list of putative targets is generated, it is imperative to validate these interactions and quantify their binding parameters.

Biochemical Validation

If a candidate target is an enzyme, its activity should be assessed in the presence of the compound.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Thioredoxin Reductase)

-

Reagents: Obtain recombinant human thioredoxin reductase (TrxR1), its substrate 5,5′-dithiobis(2-nitrobenzoic) acid (DTNB), and the cofactor NADPH.[6]

-

Assay Setup: In a 96-well plate, prepare reactions containing assay buffer, NADPH, and varying concentrations of 1-ethyl-1H-imidazole-2-thiol.

-

Enzyme Addition: Initiate the reaction by adding TrxR1 to each well.

-

Substrate Addition: After a brief pre-incubation of the enzyme and inhibitor, add DTNB.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The product of DTNB reduction, TNB, is a yellow compound.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies varying substrate concentration can elucidate the mode of inhibition (e.g., competitive, non-competitive).[7]

Table 1: Sample Data Summary for Enzyme Inhibition

| Compound Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.1 | 5.2 ± 1.1 |

| 1 | 25.6 ± 3.4 |

| 10 | 48.9 ± 2.8 |

| 50 | 85.1 ± 4.5 |

| 100 | 95.3 ± 2.1 |

| IC₅₀ (µM) | 10.5 |

Biophysical Characterization

Direct binding assays are essential to measure the thermodynamic and kinetic parameters of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the purified target protein in the sample cell and 1-ethyl-1H-imidazole-2-thiol in the injection syringe, both in the same dialysis buffer.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.[8]

-

Data Acquisition: The instrument records a thermogram, where each peak corresponds to a single injection.

-

Data Analysis: Integrate the peaks to generate a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[9]

Phase III: Delineating Downstream Cellular Effects

With a validated target in hand, the next step is to understand the cellular consequences of its modulation.

Profiling Global Signaling Changes

Experimental Protocol: Kinome Profiling

-

Cell Treatment: Treat a relevant cell line with 1-ethyl-1H-imidazole-2-thiol at its IC₅₀ concentration for various time points.

-

Lysate Preparation: Harvest cells and prepare lysates.

-

Kinase Activity Assay: Use a microarray-based kinase activity profiling service. Lysates are flowed over a chip containing immobilized peptide substrates for a large number of kinases. Phosphorylation is detected using a fluorescently labeled anti-phospho antibody.[10]

-

Data Analysis: Identify kinases whose activity is significantly altered upon compound treatment, revealing the downstream signaling cascades affected by the primary target engagement. This is particularly relevant if the primary target is itself a kinase or a regulator of a kinase pathway.

Cellular Phenotypic Assays

Based on the identified target and pathways, specific cellular assays should be performed. For example, if TrxR1 is a confirmed target, assays for oxidative stress, apoptosis, and cell cycle arrest would be appropriate.

Experimental Protocol: Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat cells with the compound for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Phase IV: In Vivo Model Confirmation

The final step is to confirm the MoA in a relevant animal model. For an anticancer agent, this would typically involve a mouse xenograft model.

Experimental Protocol: Xenograft Efficacy and Pharmacodynamic Study

-

Model Establishment: Implant human cancer cells (the same line used for in vitro studies) subcutaneously into immunodeficient mice.[11]

-

Treatment: Once tumors are established, randomize mice into vehicle control and treatment groups. Administer 1-ethyl-1H-imidazole-2-thiol systemically.

-

Efficacy Assessment: Monitor tumor volume and animal body weight over time.

-

Pharmacodynamic (PD) Assessment: At the end of the study (or at intermediate time points), collect tumors from a subset of animals at a defined time after the final dose.

-

Biomarker Analysis: Analyze tumor lysates for biomarkers related to the MoA. For example, if TrxR1 is the target, measure the level of oxidative stress markers or the activity of downstream kinases identified in the kinome profiling. A direct correlation between target engagement in the tumor and anti-tumor efficacy provides strong validation of the MoA.[12]

Conclusion

Determining the mechanism of action of a novel compound like 1-ethyl-1H-imidazole-2-thiol is a complex but essential component of the drug discovery process. The systematic, hypothesis-driven approach detailed in this guide, which integrates cutting-edge proteomics, biophysical characterization, and cellular and in vivo biology, provides a robust framework for success. By meticulously progressing through the phases of target identification, validation, and pathway elucidation, researchers can build a comprehensive and compelling data package that clearly defines the compound's MoA, thereby enabling its confident advancement through the development pipeline.

References

- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link not available]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Experimental & Clinical Cancer Research, 42(1), 263. [Link]

-

Perozzo, R., et al. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1–52. [Link]

-

Chen, Q., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 18(1), 59–67. [Link]

-

Pietrzak, M., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions?. International Journal of Molecular Sciences, 22(11), 6094. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 693-701. [Link not available]

-

Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1959, 243–266. [Link]

-

Fu, Y., et al. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Molecules, 24(5), 896. [Link]

-

Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Request PDF. [Link]

-

Pietrzak, M., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA-Drug Interactions?. PubMed. [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

-

Frontiers. (n.d.). Animal models for type 1 and type 2 diabetes: advantages and limitations. Retrieved from [Link]

-

Zhang, W., et al. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols, 5(3), 103387. [Link]

-

Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

-

Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143–151. [Link]

-

Lukin, A. A., et al. (2021). An Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10298. [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

Functional interplay among thiol-based redox signaling, metabolism, and ferroptosis unveiled by a genetic variant of TP53. (2020). Proceedings of the National Academy of Sciences, 117(43). [Link]

-

Pietrzak, M., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions?. ResearchGate. [Link]

-

Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]

-

Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617–4622. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). In-vivo animal models for the study of diabetes mellitus. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. Retrieved from [Link]

-

Prospector. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

-

Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress of tubulin polymerization activity detection methods. Retrieved from [Link]

-

Biocompare. (n.d.). Thioredoxin Reductase Assay Kits. Retrieved from [Link]

-

ACS Publications. (2024). Drug–Target Interactions Prediction at Scale: The Komet Algorithm with the LCIdb Dataset. Journal of Chemical Information and Modeling. [Link]

-

Rix, U., et al. (2007). Identification of the targets of biologically active small molecules using quantitative proteomics. Nature Protocols, 2(1), 118–135. [Link]

-

IEEE Xplore. (2021). Comparative Studies On Drug-Target Interaction Prediction Using Machine Learning and Deep Learning Methods With Different Molecular Descriptors. 2021 International Conference of Women in Data Science at Taif University (WiDSTaif). [Link]

-

MDPI. (n.d.). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Retrieved from [Link]

-

Linkuvienė, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61–64. [Link]

-

Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024). Pakistan Journal of Health Sciences. [Link]

-

MDPI. (n.d.). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. Retrieved from [Link]

-

Index Copernicus. (2018). REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

ACS Publications. (n.d.). Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules. Biochemistry. [Link]

Sources

- 1. Kinase Selectivity Profiling Services [worldwide.promega.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Kinase Activity Profiling Services - Pamgene [pamgene.com]

- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-thiol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-1H-imidazole-2-thiol, a heterocyclic compound with significant potential in materials science and drug discovery. The guide details its chemical and physical properties, outlines a probable synthetic route with a step-by-step protocol, and provides an analysis of its spectroscopic characteristics. Furthermore, it explores its established application as a corrosion inhibitor and discusses its potential in the pharmaceutical sector based on the known biological activities of related imidazole-2-thiol derivatives. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a foundational understanding and practical insights into this versatile molecule.

Introduction

1-ethyl-1H-imidazole-2-thiol, with the CAS number 10583-83-2, is a sulfur-containing imidazole derivative. The imidazole ring is a crucial pharmacophore in many biologically active compounds and approved drugs.[1] The presence of a thiol group at the 2-position and an ethyl group at the 1-position of the imidazole ring in 1-ethyl-1H-imidazole-2-thiol imparts unique chemical properties that make it a subject of interest for various applications. This guide will delve into the synthesis, characterization, and potential uses of this compound, providing a technical resource for laboratory and industrial applications.

Chemical and Physical Properties

1-ethyl-1H-imidazole-2-thiol is a solid at room temperature with a molecular formula of C5H8N2S and a molecular weight of 128.20 g/mol .[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H8N2S | [1][2] |

| Molecular Weight | 128.20 g/mol | [1][2] |

| CAS Number | 10583-83-2 | [1][2] |

| IUPAC Name | 1-ethyl-1,3-dihydro-2H-imidazole-2-thione | [1] |

| Boiling Point | 176.3°C at 760 mmHg | [3] |

| Density | 1.21 g/cm³ | [3] |

| LogP | 1.19170 | [3] |

| Vapor Pressure | 1.102 mmHg at 25°C | [3] |

| Refractive Index | 1.633 | [3] |

Synthesis and Characterization

Proposed Synthesis Pathway

A likely two-step synthesis of 1-ethyl-1H-imidazole-2-thiol is outlined below. This proposed pathway is based on the general synthesis of 2-mercaptobenzimidazoles and other substituted imidazoles.[5][6]

Caption: Proposed two-step synthesis of 1-ethyl-1H-imidazole-2-thiol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-ethyl-2-aminoacetaldehyde (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 2-chloroacetaldehyde to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The formation of the intermediate, N-ethyl-2-aminoacetaldehyde, can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 1-ethyl-1H-imidazole-2-thiol

-

Dissolve the crude N-ethyl-2-aminoacetaldehyde in a polar solvent like ethanol or water.

-

Add an equimolar amount of potassium thiocyanate to the solution.

-

Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to catalyze the cyclization.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a base, such as sodium bicarbonate.

-

The product, 1-ethyl-1H-imidazole-2-thiol, may precipitate out of the solution. If not, the solvent can be evaporated, and the product can be extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Characterization

The structural confirmation of 1-ethyl-1H-imidazole-2-thiol relies on various spectroscopic techniques. A summary of the expected and reported spectral data is provided in Table 2.

| Spectroscopic Technique | Expected/Reported Data | Reference |

| ¹H NMR | Expected signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, two singlets or doublets for the imidazole ring protons, and a broad singlet for the thiol proton. | [7][8] |

| ¹³C NMR | Reported data available on PubChem. Expected signals for the two carbons of the ethyl group, the two sp² carbons of the imidazole ring, and the C=S carbon. | [1] |

| FTIR | Reported data available on PubChem. Expected characteristic bands for N-H stretching (if tautomerism occurs), C-H stretching, C=C and C=N stretching of the imidazole ring, and C=S stretching. | [1][9] |

| Mass Spectrometry | Expected molecular ion peak (M+) corresponding to the molecular weight of 128.20. Fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the imidazole ring. | [10] |

Applications in Material Science: Corrosion Inhibition

Imidazole and its derivatives are well-known corrosion inhibitors for various metals and alloys, particularly in acidic media.[11] The inhibitive properties are attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of 1-ethyl-1H-imidazole-2-thiol is believed to involve the following steps:

-

Adsorption: The molecule adsorbs onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding).

-

Protective Film Formation: The adsorbed molecules form a protective layer that acts as a barrier to the corrosive species in the environment.

-

Active Site Blocking: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur.

The presence of the sulfur atom and the pi-electrons of the imidazole ring in 1-ethyl-1H-imidazole-2-thiol are expected to play a crucial role in its strong adsorption onto metal surfaces. The lone pair of electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to stable chelate formation and enhanced inhibition efficiency.

Caption: Mechanism of corrosion inhibition by 1-ethyl-1H-imidazole-2-thiol.

Application on Steel and Copper

Studies on similar imidazole-thiol derivatives have shown excellent corrosion inhibition for steel in acidic environments.[11] The synergistic effect of the imidazole ring and the thiol group leads to a high degree of surface coverage and protection. For copper, thiol-containing compounds are particularly effective due to the strong affinity of sulfur for copper, leading to the formation of a stable protective layer.[12] While specific data for 1-ethyl-1H-imidazole-2-thiol is limited, its structural features strongly suggest its potential as an effective corrosion inhibitor for both steel and copper.

Applications in Life Sciences: Potential Biological Activities

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a thiol group can further enhance or modify these activities.

Potential Anticancer Activity

Several imidazole-containing compounds have been investigated as potential anticancer agents.[13][14][15] The proposed mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell growth and survival. The thiol group can interact with biological macromolecules, potentially leading to cytotoxic effects against cancer cells. While there are no specific studies on the anticancer activity of 1-ethyl-1H-imidazole-2-thiol, its structural similarity to other biologically active imidazole-2-thiones suggests that it could be a candidate for further investigation in this area.[16]

Potential Antioxidant Activity

Thiol-containing compounds are known for their antioxidant properties.[17][18][19][20][21] They can act as radical scavengers and participate in redox reactions, protecting cells from oxidative damage. The thiol group in 1-ethyl-1H-imidazole-2-thiol could potentially confer antioxidant activity, making it a candidate for applications where the mitigation of oxidative stress is desired.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-ethyl-1H-imidazole-2-thiol is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and ingestion and contact with eyes should be strictly avoided.

Conclusion and Future Outlook

1-ethyl-1H-imidazole-2-thiol is a molecule with significant untapped potential. Its structural features suggest promising applications as a corrosion inhibitor for various metals and as a scaffold for the development of new therapeutic agents. While the existing literature provides a solid foundation, further research is needed to fully elucidate its properties and applications. Specifically, detailed studies on its synthesis optimization, comprehensive spectroscopic analysis, and in-depth evaluation of its performance as a corrosion inhibitor and its biological activities are warranted. This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of this versatile imidazole derivative.

References